molecular formula C9H6ClF3INO B12813362 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide CAS No. 17641-01-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide

Cat. No.: B12813362
CAS No.: 17641-01-9
M. Wt: 363.50 g/mol
InChI Key: IYGRREIHBMWUCN-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide is an organic compound that features a trifluoromethyl group, a chloro substituent, and an iodoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline.

    Iodination: The aniline derivative undergoes iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.

    Acetamidation: The iodinated intermediate is then reacted with acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer agent or in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)aniline: The starting material for the synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide.

    N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Another compound with a similar trifluoromethyl and chloro substituent but different functional groups.

Uniqueness

This compound is unique due to the presence of both an iodoacetamide moiety and a trifluoromethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

17641-01-9

Molecular Formula

C9H6ClF3INO

Molecular Weight

363.50 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide

InChI

InChI=1S/C9H6ClF3INO/c10-6-2-1-5(9(11,12)13)3-7(6)15-8(16)4-14/h1-3H,4H2,(H,15,16)

InChI Key

IYGRREIHBMWUCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CI)Cl

Origin of Product

United States

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